molecular formula C7H7F2N B1586830 2,4-difluoro-N-methylaniline CAS No. 138564-16-6

2,4-difluoro-N-methylaniline

Cat. No.: B1586830
CAS No.: 138564-16-6
M. Wt: 143.13 g/mol
InChI Key: RPGDVPAENGWKAO-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-methylaniline is an organic compound with the molecular formula C7H7F2N It consists of a benzene ring substituted with two fluorine atoms at the 2 and 4 positions and a methylamino group at the nitrogen atom

Mechanism of Action

Target of Action

The primary targets of 2,4-difluoro-N-methylaniline are currently unknown. This compound is a derivative of aniline, which is a building block in the synthesis of many pharmaceuticals and other complex organic compounds .

Mode of Action

The mode of action of this compound is not well-documented. As a derivative of aniline, it may interact with its targets through the aromatic amine group. The presence of fluorine atoms could influence the compound’s reactivity and binding affinity .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-N-methylaniline typically involves the following steps:

    Reduction: Conversion of the nitro groups to amino groups.

    Fluorination: Introduction of fluorine atoms at the desired positions.

    Methylation: Addition of a methyl group to the amino group.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by selective fluorination and methylation under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms or the amino group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

2,4-Difluoro-N-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration of its derivatives for pharmaceutical applications.

    Industry: Utilized in the production of dyes, agrochemicals, and polymers.

Comparison with Similar Compounds

    2,4-Difluoroaniline: Lacks the methyl group on the amino nitrogen.

    2,6-Difluoroaniline: Fluorine atoms are positioned at the 2 and 6 positions.

    N-Methyl-2,6-difluoroaniline: Similar structure but with different fluorine atom positions.

Uniqueness: 2,4-Difluoro-N-methylaniline is unique due to the specific positioning of the fluorine atoms and the presence of a methyl group on the amino nitrogen. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,4-difluoro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGDVPAENGWKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371779
Record name 2,4-difluoro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138564-16-6
Record name 2,4-difluoro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluoro-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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